(5S)-5-methylpiperidin-2-one
Description
(5S)-5-Methylpiperidin-2-one is a chiral piperidinone derivative characterized by a six-membered lactam ring with a methyl group at the 5S position. Its molecular formula is C₆H₁₁NO, and its molecular weight is 113.16 g/mol. Piperidinones are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science due to their structural rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(5S)-5-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRPFJGOCZUUHE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (5S)-5-methylpiperidin-2-one can be achieved through several methods. One common approach involves the dehydrogenation of 5-amino-1-pentanol, catalyzed by rhodium and ruthenium complexes . Another method includes the organophotocatalysed [1 + 2 + 3] strategy, which enables the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Industrial production methods often rely on the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines .
Chemical Reactions Analysis
(5S)-5-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or other derivatives.
Reduction: Reduction reactions can convert it into piperidine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form different substituted piperidinones. Common reagents used in these reactions include rhodium and ruthenium complexes for dehydrogenation, and various oxidizing and reducing agents for other transformations Major products formed from these reactions include multi-substituted piperidines and medicinally relevant compounds.
Scientific Research Applications
(5S)-5-methylpiperidin-2-one has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to natural products.
Industry: The compound is used in the production of polymers, such as nylon 5, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-methylpiperidin-2-one involves its interaction with various molecular targets and pathways. It can act as a building block for the synthesis of compounds that interact with specific enzymes or receptors in biological systems. For example, piperidine derivatives have been shown to regulate crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Aκt, which are essential for the establishment of cancers . These interactions lead to the inhibition of cell migration, cell cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares (5S)-5-methylpiperidin-2-one with four closely related piperidinone derivatives, highlighting key structural differences and their implications:
Key Observations:
- Phenyl vs. Hydroxyl Substituents : 5-Methyl-5-phenylpiperidin-2-one exhibits greater lipophilicity (logP ~2.5 estimated) due to the phenyl group, making it suitable for membrane permeability studies. In contrast, hydroxyl or hydroxymethyl groups (e.g., in (5S,6R)-5-hydroxy-6-methylpiperidin-2-one) improve water solubility and hydrogen-bonding capacity, crucial for protein interactions .
- Stereochemical Influence : The 5S configuration in the target compound may offer enantioselective advantages in drug design, unlike racemic analogs.
Antioxidant and Cytotoxicity Profiles
- 5-Hydroxy-1-methylpiperidin-2-one (5-HMP) : Demonstrated radical scavenging activity in DPPH assays (IC₅₀ ~50 µM) and moderate cytotoxicity in cell lines, suggesting dual utility in therapeutics and toxicity screening .
- (5S,6R)-5-Hydroxy-6-methylpiperidin-2-one : Its hydroxyl group enables participation in oxidative reactions, making it a candidate for catalytic studies or glycosylation mimics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
